molecular formula C8H6ClFN2O B8752278 7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one

7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B8752278
M. Wt: 200.60 g/mol
InChI Key: PDIKUYOIEQJVOB-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

A suspension of N-(4′-chloro-5′-fluoro-2′-nitrophenyl)glycine sodium salt and N-(2′-chloro-5′-fluoro-4′-nitrophenyl)glycine sodium salt (0. 175 g, 0.704 mmol) and tin (II) chloride dihydrate (0.475 g, 2.11 mmol) in ethanol (3.5 mL) was refluxed for 30 min. It was then cooled to room temperature and the solvent was removed under vacuum. The residue was diluted with water (10 mL) and the pH was adjusted with saturated NaHCO3 (3.0 mL) to pH 8. The resulting white suspension was extracted with ethyl acetate (30 mL). The ethyl acetate was dried over anhydrous Na2SO4 and removed under vacuum to yield 0.041 g (29%) pure (1H NMR) title compound as a light yellow powder; mp 217-219° C. (dec); 1H NMR (DMSO-d6) δ 3.75 (s, 2H), 6.37 (s, 1H), 6.59 (d, 1H, J=10.5 Hz), 6.74 (d, 1H, J=7.2 Hz), 10.33 (s, 1H).
Name
N-(4′-chloro-5′-fluoro-2′-nitrophenyl)glycine sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2′-chloro-5′-fluoro-4′-nitrophenyl)glycine sodium salt
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
0.475 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[Cl:2][C:3]1[C:8]([F:9])=[CH:7][C:6]([NH:10][CH2:11][C:12]([O-])=[O:13])=[C:5]([N+:15]([O-])=O)[CH:4]=1.[Na+].ClC1C=C([N+]([O-])=O)C(F)=CC=1NCC([O-])=O.O.O.[Sn](Cl)Cl>C(O)C>[Cl:2][C:3]1[CH:4]=[C:5]2[C:6]([NH:10][CH2:11][C:12](=[O:13])[NH:15]2)=[CH:7][C:8]=1[F:9] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
N-(4′-chloro-5′-fluoro-2′-nitrophenyl)glycine sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].ClC1=CC(=C(C=C1F)NCC(=O)[O-])[N+](=O)[O-]
Name
N-(2′-chloro-5′-fluoro-4′-nitrophenyl)glycine sodium salt
Quantity
175 g
Type
reactant
Smiles
[Na+].ClC1=C(C=C(C(=C1)[N+](=O)[O-])F)NCC(=O)[O-]
Name
Quantity
0.475 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting white suspension was extracted with ethyl acetate (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2NCC(NC2=C1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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